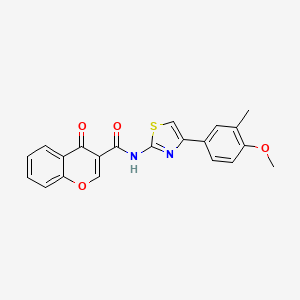
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chromene moiety, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxy-3-methylphenylamine with a suitable thioamide under acidic conditions.
Chromene Formation: The chromene moiety is formed by cyclization of a suitable precursor, such as a salicylaldehyde derivative, under basic conditions.
Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-ylmethanamine
- 4-(3-methoxyphenyl)thiazol-2-ylmethanamine
- N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(3-pyridinyl)methanamine
Uniqueness
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide stands out due to its unique combination of a thiazole ring and a chromene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H16N2O4S |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c1-12-9-13(7-8-17(12)26-2)16-11-28-21(22-16)23-20(25)15-10-27-18-6-4-3-5-14(18)19(15)24/h3-11H,1-2H3,(H,22,23,25) |
Clé InChI |
JHTBOIIEMOOVMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


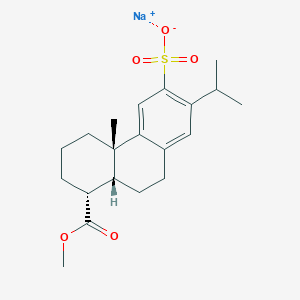
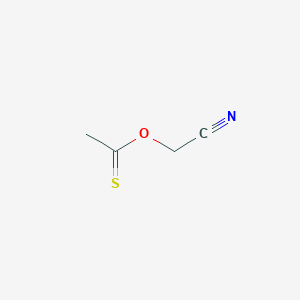
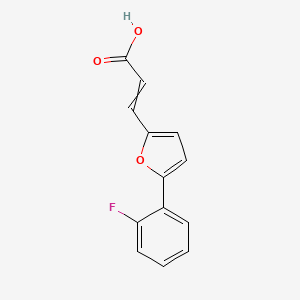
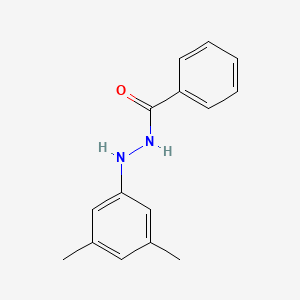
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone](/img/structure/B14112292.png)

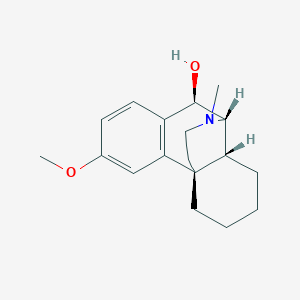

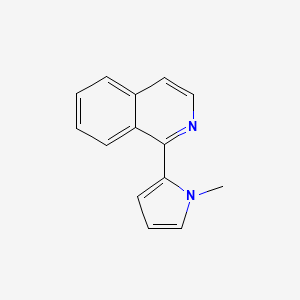
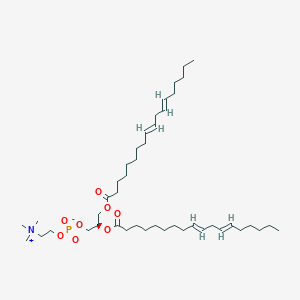
![Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14112321.png)
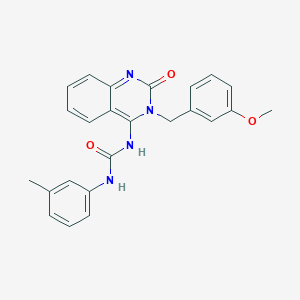
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14112333.png)
